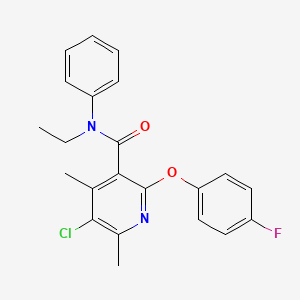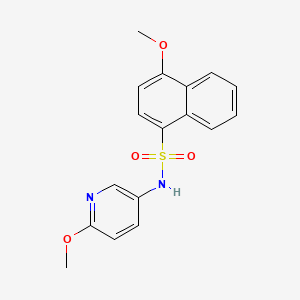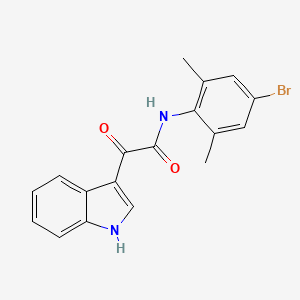![molecular formula C20H24N2O3S B15005628 N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B15005628.png)
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the sulfonamide group further enhances its chemical reactivity and potential biological applications .
Vorbereitungsmethoden
The synthesis of N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where aryl hydrazines react with ketones under acidic conditions to form the indole core Industrial production methods often employ high-yielding, scalable processes that utilize readily available starting materials and catalysts to ensure efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. .
Wissenschaftliche Forschungsanwendungen
N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE has diverse scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits significant biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Due to its biological activities, it is explored for potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals, contributing to the development of new drugs and crop protection agents
Wirkmechanismus
The mechanism of action of N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell proliferation in cancer cells or viral replication in infected cells .
Vergleich Mit ähnlichen Verbindungen
N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation. The uniqueness of N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE lies in its specific structural features and the presence of the sulfonamide group, which enhances its biological activity and potential therapeutic applications
Eigenschaften
Molekularformel |
C20H24N2O3S |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H24N2O3S/c1-13-8-9-18(25-4)19(12-13)26(23,24)21-11-10-16-15(3)22-20-14(2)6-5-7-17(16)20/h5-9,12,21-22H,10-11H2,1-4H3 |
InChI-Schlüssel |
OOZNOPBSYBYLIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=C(NC3=C(C=CC=C23)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-butyl-1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B15005554.png)
![Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-pyrrolidin-1-yl-](/img/structure/B15005557.png)

![2-[5-(3-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B15005570.png)
![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15005578.png)
![Propionic acid, 3-[(benzo[1,3]dioxol-5-ylmethyl)amino]-3-(2-chlorophenyl)-, ethyl ester](/img/structure/B15005582.png)
![4-[(5-bromo-3-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B15005584.png)


![2-[(1E)-prop-1-en-1-yl]-2-(prop-2-en-1-yl)piperidine](/img/structure/B15005602.png)
![7-(4-chlorophenyl)-1,3-dimethyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15005607.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline](/img/structure/B15005610.png)

![6-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B15005633.png)
